

# Spectroscopic Profile of 2,2,4-Trimethyl-1,3-pentanediol: A Technical Guide

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## Compound of Interest

Compound Name: **2,2,4-Trimethyl-1,3-pentanediol**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,2,4-Trimethyl-1,3-pentanediol**, a compound of interest in various chemical and pharmaceutical applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition, to support research and development activities.

## Spectroscopic Data Summary

The following tables present a consolidated summary of the key spectroscopic data for **2,2,4-Trimethyl-1,3-pentanediol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in readily accessible format			

### <sup>13</sup>C NMR (Carbon-13 NMR) Spectroscopic Data[1]

Chemical Shift (ppm)	Assignment
Detailed peak list not readily available	

Note: While spectral images are available from various sources, a detailed, publicly available peak list with assignments for both <sup>1</sup>H and <sup>13</sup>C NMR is not readily available. The data presented here is based on typical chemical shift ranges for similar functional groups.

## Infrared (IR) Spectroscopy

### Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Broad band ~3400	Strong	O-H stretch (alcohol)
~2960	Strong	C-H stretch (alkane)
~1470	Medium	C-H bend (alkane)
~1370	Medium	C-H bend (gem-dimethyl)
~1050	Strong	C-O stretch (alcohol)

Note: The IR spectrum is characterized by a prominent broad absorption band indicative of the hydroxyl groups, and strong absorptions corresponding to the aliphatic hydrocarbon backbone.

## Mass Spectrometry (MS)

### Major Mass Fragments[2]

Mass-to-Charge Ratio (m/z)	Relative Intensity	Possible Fragment
57	High	$[\text{C}_4\text{H}_9]^+$
73	Medium	$[\text{C}_4\text{H}_9\text{O}]^+$
83	Medium	$[\text{C}_6\text{H}_{11}]^+$
43	High	$[\text{C}_3\text{H}_7]^+$
56	High	$[\text{C}_4\text{H}_8]^+$

Note: The fragmentation pattern is consistent with the structure of **2,2,4-Trimethyl-1,3-pentanediol**, showing characteristic losses of alkyl and hydroxyl-containing fragments.

## Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

## NMR Spectroscopy

### Sample Preparation:

- Dissolve approximately 10-20 mg of **2,2,4-Trimethyl-1,3-pentanediol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
- Transfer the solution to a 5 mm NMR tube.

### Data Acquisition ( $^1\text{H}$ and $^{13}\text{C}$ NMR):

- Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Parameters:

- Pulse sequence: Standard single-pulse experiment.
- Number of scans: 16-64, depending on sample concentration.
- Relaxation delay: 1-2 seconds.
- Spectral width: 0-12 ppm.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse sequence: Proton-decoupled pulse sequence.
  - Number of scans: 1024 or more to achieve adequate signal-to-noise.
  - Relaxation delay: 2-5 seconds.
  - Spectral width: 0-220 ppm.

## Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **2,2,4-Trimethyl-1,3-pentanediol** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition (FTIR):

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
  - Scan range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .

- Number of scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

## Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

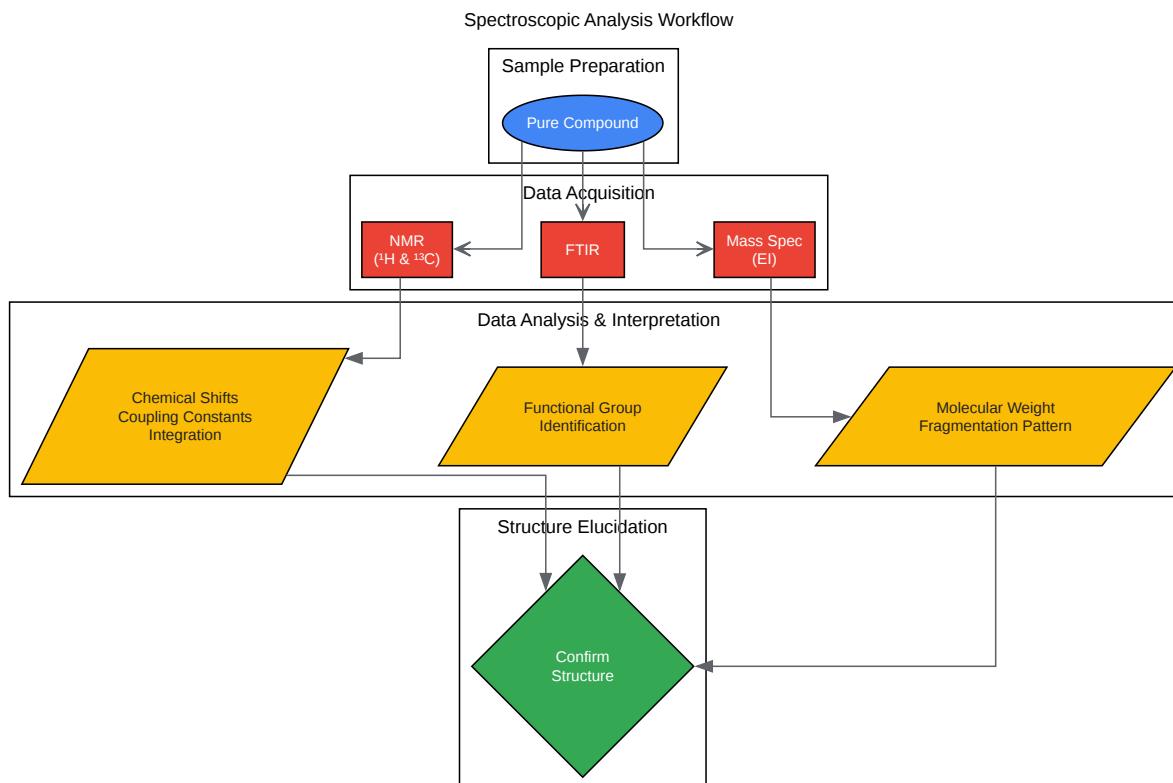
- Introduce a dilute solution of **2,2,4-Trimethyl-1,3-pentanediol** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
- Parameters:
  - Mass range: m/z 40-400.
  - Scan speed: Dependant on the specific instrument and chromatographic conditions.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2,2,4-Trimethyl-1,3-pentanediol**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. 2,2,4-Trimethyl-1,3-pentanediol(144-19-4)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]
- 2. 2,2,4-Trimethyl-1,3-pentanediol | C8H18O2 | CID 8946 - PubChem [pubchem.ncbi.nlm.nih.gov]
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